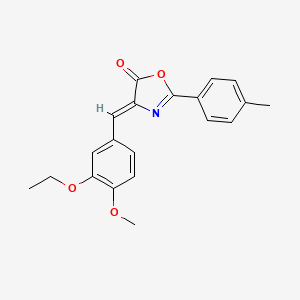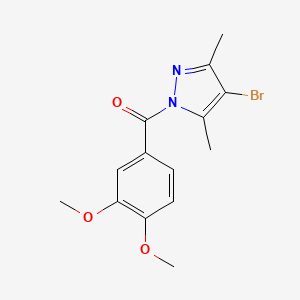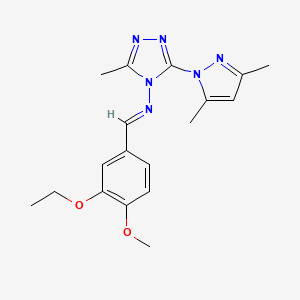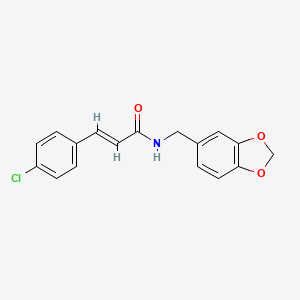
4-(3-ethoxy-4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 4-(3-ethoxy-4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one typically involves condensation reactions, utilizing starting materials that include acid derivatives and aromatic aldehydes in the presence of catalysts. For instance, derivatives have been synthesized through reactions involving ethoxy and methoxy functional groups with corresponding aldehydes under reflux conditions in ethanol, yielding high product percentages (Alotaibi et al., 2018).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as infrared spectroscopy, nuclear magnetic resonance (NMR), mass spectroscopy, and single-crystal X-ray diffraction. These methods confirm the presence of specific functional groups and the overall molecular architecture, providing insights into the compound's structural integrity and stability (Alotaibi et al., 2018).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including acetylation, methylation, and cyclization, leading to the formation of new derivatives with distinct chemical properties. The reactions often involve the use of catalysts and different reagents to introduce or modify functional groups, impacting the compound's reactivity and potential applications (Yüksek et al., 2005).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior under different conditions. X-ray crystallography has provided detailed insights into the crystalline structures, revealing intermolecular interactions and molecular conformations (Zhu & Qiu, 2011).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
One significant application of compounds related to 4-(3-ethoxy-4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one is in the synthesis of antimicrobial agents. For instance, novel 1,2,4-triazole derivatives have been synthesized from reactions involving similar structures, displaying good to moderate activities against various microorganisms. This highlights the compound's role in generating new antimicrobial agents that could be vital in combating resistant microbial strains (Bektaş et al., 2010).
Anticancer Evaluation
Another critical application area is in anticancer research. Derivatives of the compound have been prepared and evaluated for their anticancer activity against a panel of human cancer cell lines, including non-small cell lung, colon, breast, and ovarian cancers. The development of these compounds contributes to cancer research by providing new therapeutic options (Bekircan et al., 2008).
Molecular and Electronic Analysis
The compound also finds application in the molecular and electronic analysis of heterocyclic compounds. Detailed studies on electronic properties, nonlinear optical properties, and spectroscopic analysis of similar structures help in understanding the fundamental characteristics that could be harnessed for developing new materials with potential applications in optoelectronics and photonics (Beytur & Avinca, 2021).
Eigenschaften
IUPAC Name |
(4Z)-4-[(3-ethoxy-4-methoxyphenyl)methylidene]-2-(4-methylphenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-4-24-18-12-14(7-10-17(18)23-3)11-16-20(22)25-19(21-16)15-8-5-13(2)6-9-15/h5-12H,4H2,1-3H3/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQYEVKHOSUADN-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[(3-Ethoxy-4-methoxyphenyl)methylidene]-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[(anilinocarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5559764.png)
![4-{[3-(isobutyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5559771.png)

![(3S)-1-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N,N-dimethylazepan-3-amine](/img/structure/B5559785.png)

![ethyl {[6-(1,3-benzodioxol-5-yl)-3-cyanopyridin-2-yl]thio}acetate](/img/structure/B5559791.png)
![2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(2-fluorophenyl)-2-oxoacetamide](/img/structure/B5559796.png)


![(4aR*,8aR*)-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]octahydro-2H-1,4-benzoxazine](/img/structure/B5559810.png)
![methyl 4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5559811.png)
![2-(3-phenylpropyl)-8-quinoxalin-2-yl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5559828.png)

![4-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5559836.png)